![molecular formula C10H15N3O B1406107 2-Methoxy-3-piperidin-4-yl-pyrazine CAS No. 1368326-35-5](/img/structure/B1406107.png)
2-Methoxy-3-piperidin-4-yl-pyrazine
Overview
Description
2-Methoxy-3-piperidin-4-yl-pyrazine is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 . It belongs to the class of methoxypyrazines , which are pyrazines containing a methoxyl group attached to the pyrazine ring .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-3-piperidin-4-yl-pyrazine consists of a pyrazine ring with a methoxy group (OCH3) at the 2-position and a piperidinyl group at the 3-position .Physical And Chemical Properties Analysis
The boiling point of 2-Methoxy-3-piperidin-4-yl-pyrazine is predicted to be 296.6±40.0 °C, and its density is predicted to be 1.091±0.06 g/cm3 . Its pKa value is predicted to be 9.56±0.10 .Scientific Research Applications
ALK Inhibitor in Cancer Treatment
“2-Methoxy-3-piperidin-4-yl-pyrazine” derivatives have been synthesized and identified as potent and selective inhibitors of anaplastic lymphoma kinase (ALK), which is a therapeutic target for treating certain types of non-small cell lung cancer (NSCLC) .
Antimicrobial Activity
Some derivatives of “2-Methoxy-3-piperidin-4-yl-pyrazine” have been evaluated for their antimicrobial activity, indicating potential use in developing new antimicrobial agents .
Alzheimer’s Disease Treatment
Compounds related to “2-Methoxy-3-piperidin-4-yl-pyrazine” have been discovered as potent dual AChE/GSK3β inhibitors, which could be significant for the treatment of Alzheimer’s disease by increasing acetylcholine levels in the brain .
Piperidine Derivatives Synthesis
The compound has been used in the synthesis of piperidine derivatives, which are important synthetic medicinal blocks for drug construction .
properties
IUPAC Name |
2-methoxy-3-piperidin-4-ylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-14-10-9(12-6-7-13-10)8-2-4-11-5-3-8/h6-8,11H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJJXTKADYNUSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-piperidin-4-yl-pyrazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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